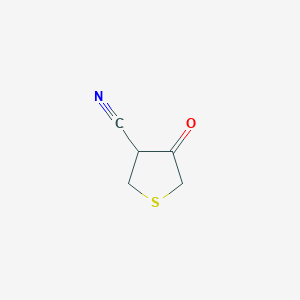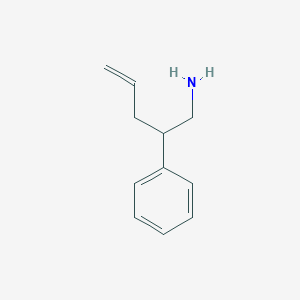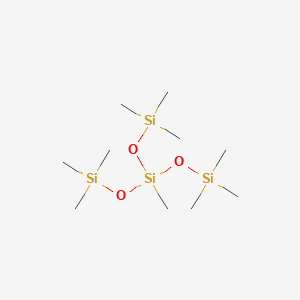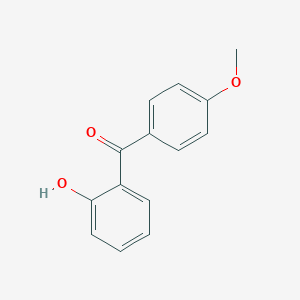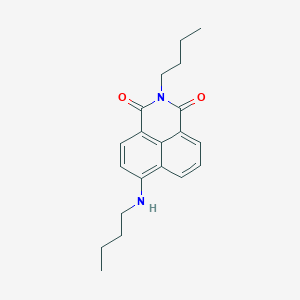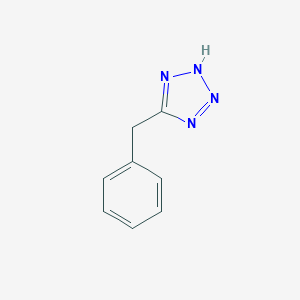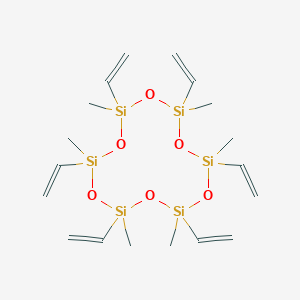
1-(sulfamoylamino)-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sulfamoylamino)-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(sulfamoylamino)-2,3-dihydro-1H-indene involves the inhibition of the target enzyme by binding to its active site. The compound forms a stable complex with the enzyme, thereby preventing its normal function. The inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(sulfamoylamino)-2,3-dihydro-1H-indene depend on the target enzyme and the specific disease being treated. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(sulfamoylamino)-2,3-dihydro-1H-indene in lab experiments include its high potency and selectivity towards the target enzyme. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 1-(sulfamoylamino)-2,3-dihydro-1H-indene. One of the potential areas of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the identification of new target enzymes for the compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 1-(sulfamoylamino)-2,3-dihydro-1H-indene is a promising compound with potential applications in the field of medicinal chemistry. The compound exhibits potent inhibitory activity against various enzymes and has been found to have therapeutic potential in the treatment of various diseases. Further research is needed to fully explore the potential of this compound and to develop new derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with sulfamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yields. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(Sulfamoylamino)-2,3-dihydro-1H-indene has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are considered as potential targets for drug development.
Propriétés
Numéro CAS |
15211-60-6 |
|---|---|
Nom du produit |
1-(sulfamoylamino)-2,3-dihydro-1H-indene |
Formule moléculaire |
C9H12N2O2S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
1-(sulfamoylamino)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H2,10,12,13) |
Clé InChI |
XDMSKLUZMCCHNK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C1NS(=O)(=O)N |
SMILES canonique |
C1CC2=CC=CC=C2C1NS(=O)(=O)N |
Synonymes |
Sulfamide, 1-indanyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



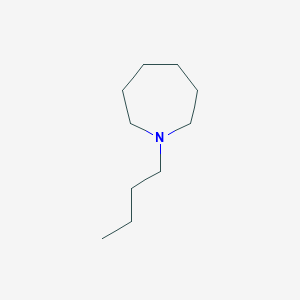
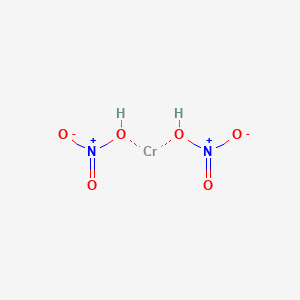

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
